2-Benzyl-4-methyl-3-oxopentanenitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H15NO |
|---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
2-benzyl-4-methyl-3-oxopentanenitrile |
InChI |
InChI=1S/C13H15NO/c1-10(2)13(15)12(9-14)8-11-6-4-3-5-7-11/h3-7,10,12H,8H2,1-2H3 |
InChI Key |
SRPUVKGWIRBDLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C(CC1=CC=CC=C1)C#N |
Origin of Product |
United States |
Synthetic Methodologies for 2 Benzyl 4 Methyl 3 Oxopentanenitrile
Historical and Classical Synthetic Approaches to Related Oxopentanenitrile Structures
Historically, the synthesis of β-oxopentanenitrile structures and related β-ketonitriles has relied on fundamental carbon-carbon bond-forming reactions. One of the most common classical methods is the acylation of a nitrile stabilized carbanion. This approach involves the deprotonation of an activated methylene (B1212753) group adjacent to a nitrile, followed by reaction with an acylating agent.
For structures analogous to 2-Benzyl-4-methyl-3-oxopentanenitrile, a typical synthesis would involve the condensation of a substituted acetonitrile (B52724) with an ester in the presence of a strong base. For instance, the synthesis of 2-(p-chlorophenyl)-3-oxopentanenitrile is achieved by reacting p-chlorophenyl acetonitrile with ethyl propionate (B1217596) using sodium methoxide (B1231860) as the base. youtube.com This reaction proceeds via the formation of a sodium salt of the nitrile, which then acts as a nucleophile, attacking the ester. A subsequent workup yields the desired β-ketonitrile. These methods, while effective, often require stoichiometric amounts of strong bases and anhydrous conditions, and the workup procedures can be extensive. youtube.com
Key features of these classical approaches include:
Use of Strong Bases: Reagents like sodium ethoxide, sodium amide, or sodium hydride are commonly used to generate the necessary nucleophile.
Condensation Reactions: The core of the synthesis is often a Claisen-type condensation between a nitrile and an ester or another acylating agent.
Stepwise Procedures: The reactions typically involve the careful, sequential addition of reagents under controlled, often inert, atmospheric conditions.
Contemporary and Novel Synthetic Strategies for this compound and Analogues
Modern synthetic chemistry has introduced a variety of novel strategies that offer improvements in efficiency, selectivity, and sustainability. These contemporary methods are increasingly applied to the synthesis of complex nitriles, including analogues of this compound.
Achieving high chemo- and regioselectivity is crucial for the efficient synthesis of this compound. The molecule has a specific connectivity: the benzyl (B1604629) group and the isobutyryl group are attached to the same carbon atom, which also bears the nitrile. The primary challenge is to control the acylation to occur exclusively at the α-carbon of benzyl cyanide (phenylacetonitrile).
The α-proton of benzyl cyanide is significantly more acidic than other protons in the molecule due to the electron-withdrawing effect of the nitrile group and the resonance stabilization of the resulting carbanion by the phenyl ring. This inherent acidity directs the reaction. By using a suitable base, the α-carbon is selectively deprotonated to form a nucleophilic carbanion. This carbanion then reacts with an appropriate isobutyryl electrophile, such as isobutyryl chloride or isobutyric anhydride (B1165640), to form the target molecule. The choice of base and reaction conditions is critical to prevent side reactions, such as self-condensation of the nitrile or multiple acylations.
The principles of green chemistry are increasingly influencing the design of synthetic routes for all chemical compounds, including oxopentanenitriles. unibo.itboehringer-ingelheim.com The goal is to develop processes that are more environmentally benign, cost-effective, and safer. unibo.itnih.gov
Several green strategies are applicable to oxopentanenitrile synthesis:
Alternative Solvents: Replacing traditional volatile organic compounds (VOCs) like benzene (B151609) or dichloromethane (B109758) with greener alternatives such as acetonitrile, water, or ionic liquids can significantly reduce the environmental impact. acs.orgscielo.br
Catalytic Methods: Shifting from stoichiometric reagents to catalytic systems reduces waste and improves atom economy.
Biocatalysis: The use of enzymes, such as nitrilases or nitrile hydratases, offers a highly selective and environmentally friendly alternative to traditional chemical hydrolysis or synthesis of nitriles. journals.co.za These enzymes can operate in aqueous solutions under mild temperature and pH conditions. journals.co.za
Electrosynthesis: Electrochemical methods, which use electricity to drive chemical reactions, can provide a sustainable pathway for nitrile synthesis from alcohols and ammonia (B1221849), often using simple metal catalysts under benign conditions. rsc.org
Use of Renewable Feedstocks: Sourcing starting materials from biomass is a key aspect of sustainable chemistry. acs.org For example, aldehydes derived from biomass can be converted to nitriles. acs.org
Catalysis offers a powerful tool for the efficient and selective synthesis of this compound. Both metal-based and organocatalytic systems are being developed for nitrile synthesis.
Transition Metal Catalysis: Earth-abundant and non-noble metals like nickel and manganese are gaining prominence as catalysts. nih.govrsc.org For instance, manganese-catalyzed α-alkylation of nitriles with alcohols presents a green methodology where water is the only byproduct. Nickel catalysts have been effectively used in the electrosynthesis of nitriles from primary alcohols and ammonia. rsc.org These approaches could be adapted for the C-C bond formation required to synthesize the target molecule.
Organocatalysis: Chiral small organic molecules can be used to catalyze reactions asymmetrically. For related reactions, such as the formal [3+3] annulation of enoyl-pyridine N-oxides with ketones, salts of natural amino acids and thiourea (B124793) derivatives have been used as organocatalysts to achieve stereoselectivity. mdpi.com This principle could be extended to develop enantioselective syntheses of related ketonitriles.
Below is a table summarizing various modern catalytic approaches applicable to nitrile synthesis.
| Catalytic Approach | Catalyst Type | Key Advantages | Potential Application for Target Compound |
| Electrocatalysis | Nickel-based catalysts | Uses electricity as a clean reagent; mild reaction conditions. rsc.org | Synthesis from precursor alcohols and ammonia sources. rsc.org |
| Ammoxidation | Non-noble metal oxides | Environmentally benign; uses aqueous ammonia and molecular oxygen. nih.gov | Conversion of a corresponding alcohol to the nitrile functionality. nih.gov |
| Alkylation | Manganese-based catalysts | Green process with water as a byproduct; uses abundant alcohols. | Formation of the C-C bond via alkylation of a nitrile precursor. |
| Biocatalysis | Nitrilases, Nitrile Hydratases | High selectivity (chemo-, regio-, enantio-); operates in aqueous media. journals.co.za | Selective formation or modification of the nitrile group. journals.co.za |
| Organocatalysis | Amino acid salts, Thioureas | Metal-free; potential for high enantioselectivity. mdpi.com | Asymmetric synthesis of chiral analogues. |
Retrosynthetic Analysis of this compound
Retrosynthetic analysis is a method for planning a synthesis by deconstructing the target molecule into simpler, readily available starting materials. For this compound, the most logical disconnection is at the carbon-carbon bond between the carbonyl group and the α-carbon.
This disconnection, known as a C-C bond disconnection, is common for β-dicarbonyl and related compounds. It simplifies the target molecule into two key synthetic equivalents (synthons):
An acyl cation synthon corresponding to the isobutyryl group.
A benzyl cyanide anion synthon.
The practical chemical equivalents (reagents) for these synthons are:
For the acyl cation: An activated form of isobutyric acid, such as isobutyryl chloride or isobutyric anhydride .
For the benzyl cyanide anion: Benzyl cyanide (also known as phenylacetonitrile), which can be deprotonated at the α-position with a suitable base.
Therefore, the forward synthesis involves the base-mediated acylation of benzyl cyanide with an isobutyrylating agent. This retrosynthetic pathway represents the most direct and common approach to constructing this type of β-ketonitrile.
Optimization of Reaction Conditions for Research-Scale Production of this compound
Optimizing reaction conditions is essential to maximize the yield and purity of this compound while minimizing reaction time and side products. scielo.br For the acylation of benzyl cyanide, several parameters can be systematically varied.
Base Selection: The choice of base is critical. A very strong base like Lithium diisopropylamide (LDA) can ensure complete and rapid deprotonation of benzyl cyanide at low temperatures, minimizing side reactions. Weaker bases like sodium ethoxide may require higher temperatures and can lead to competing reactions.
Solvent: The solvent must be able to dissolve the reagents and not react with them. Anhydrous aprotic polar solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are often ideal for reactions involving strong bases like LDA.
Temperature: The initial deprotonation is typically carried out at low temperatures (e.g., -78 °C) to control the reaction and prevent degradation of the base. The subsequent acylation may be performed at this temperature or allowed to warm gradually to room temperature.
Acylating Agent: Isobutyryl chloride is often more reactive than isobutyric anhydride or an isobutyrate ester, potentially leading to faster reaction times. However, its higher reactivity might also increase the formation of byproducts.
Reaction Time and Stoichiometry: Monitoring the reaction by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) helps determine the optimal reaction time. Using a slight excess of one reagent can help drive the reaction to completion, but a large excess can complicate purification.
The following table illustrates a hypothetical optimization study for the synthesis.
| Entry | Base (Equivalents) | Solvent | Acylating Agent | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | NaH (1.1) | Toluene | Isobutyryl Chloride | 25 → 80 | 12 | Moderate |
| 2 | NaOEt (1.1) | Ethanol | Ethyl Isobutyrate | 78 | 24 | Low |
| 3 | LDA (1.1) | THF | Isobutyryl Chloride | -78 → 25 | 4 | High |
| 4 | LDA (1.1) | THF | Isobutyric Anhydride | -78 → 25 | 6 | High |
| 5 | K₂CO₃ (2.0) | Acetonitrile | Isobutyryl Chloride | 82 | 18 | Moderate |
This systematic approach allows for the identification of the most efficient and high-yielding conditions for the research-scale production of the target compound. scielo.br
Reactivity and Reaction Mechanisms of 2 Benzyl 4 Methyl 3 Oxopentanenitrile
Reactivity of the Nitrile Functionality in 2-Benzyl-4-methyl-3-oxopentanenitrile
The nitrile group (–C≡N) in this compound is a versatile functional group characterized by a polarized carbon-nitrogen triple bond, rendering the carbon atom electrophilic. libretexts.org
Nucleophilic Additions to the Nitrile Group
The electrophilic carbon of the nitrile is susceptible to attack by various nucleophiles. libretexts.org A prominent example is the reaction with Grignard reagents (RMgX). The addition of a Grignard reagent to the nitrile would proceed through an imine anion intermediate, which upon acidic workup, hydrolyzes to form a ketone. jove.comchemistrysteps.com For instance, the reaction of this compound with a Grignard reagent would yield a β-diketone derivative.
Similarly, organolithium reagents can add to the nitrile group to form ketones after hydrolysis. chemistrysteps.com The general mechanism involves the nucleophilic attack of the organometallic reagent on the nitrile carbon, followed by protonation and hydrolysis of the resulting imine. libretexts.org
Another important class of nucleophiles are thiols, such as cysteine. The nitrile group can react with cysteine residues to form a thioimidate intermediate, which can then evolve into a thiazoline (B8809763) product. nih.gov The reactivity is influenced by the electronic environment of the nitrile group.
| Nucleophile | Reagent Example | Intermediate | Final Product (after hydrolysis) |
| Carbon Nucleophile | Grignard Reagent (e.g., CH₃MgBr) | Imine anion | β-Diketone |
| Carbon Nucleophile | Organolithium Reagent (e.g., CH₃Li) | Imine anion | β-Diketone |
| Sulfur Nucleophile | Cysteine | Thioimidate | Thiazoline |
Hydrolysis and Reduction Pathways of the Nitrile Moiety
The nitrile group can be hydrolyzed under both acidic and basic conditions to yield a carboxylic acid. libretexts.orglibretexts.org The reaction proceeds through an amide intermediate. libretexts.org Acid-catalyzed hydrolysis involves protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon, facilitating the attack of water. libretexts.org In basic hydrolysis, a hydroxide (B78521) ion directly attacks the nitrile carbon. libretexts.org Given the potential for enolization and other side reactions under basic conditions with a β-keto nitrile, acidic hydrolysis is often preferred.
The reduction of the nitrile functionality can lead to primary amines. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically used for this transformation. libretexts.orglibretexts.org The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon. libretexts.org
A tandem hydration/transfer hydrogenation process has also been reported for β-ketonitriles, converting them into β-hydroxyamides in a one-pot reaction using a ruthenium(II) catalyst and sodium formate (B1220265) in water. acs.org This process first hydrates the nitrile to a β-ketoamide, which is then reduced to the β-hydroxyamide.
| Reaction | Reagents | Intermediate | Final Product |
| Acidic Hydrolysis | H₃O⁺, heat | Amide | Carboxylic acid |
| Basic Hydrolysis | NaOH, H₂O, heat | Amide | Carboxylate salt |
| Reduction | LiAlH₄, then H₂O | Imine anion | Primary amine |
| Hydration/Transfer Hydrogenation | [RuCl₂(η⁶-p-cymene){P(4-C₆H₄F)₂Cl}], NaCO₂H, H₂O | β-Ketoamide | β-Hydroxyamide |
Cycloaddition Reactions Involving the Nitrile
While the nitrile group itself is not a highly reactive dienophile or enophile in typical thermal cycloaddition reactions, its reactivity can be enhanced. nih.gov Unactivated nitriles can participate as 2π components in formal [2+2+2] cycloadditions for the synthesis of pyridines. nih.gov More commonly, nitriles can undergo [3+2] cycloaddition reactions with 1,3-dipoles. For instance, the reaction with azides can lead to the formation of tetrazoles.
The participation of the nitrile group in intramolecular cycloadditions is also possible, particularly when tethered to a suitable diene or ene system. While specific examples for this compound are not documented, the potential for such transformations exists under appropriate reaction conditions.
Reactivity of the Ketone (Oxo) Group in this compound
The ketone group at the 3-position is a key site of reactivity, participating in reactions typical of carbonyl compounds, with its behavior influenced by the adjacent electron-withdrawing nitrile and benzyl (B1604629) groups.
Enolate Chemistry and Transformations at the 3-Oxo Position
The presence of the ketone and nitrile groups makes the α-proton (at the C2 position) significantly acidic, facilitating the formation of an enolate anion upon treatment with a suitable base. masterorganicchemistry.com The resulting enolate is a powerful nucleophile and can undergo various transformations. bham.ac.uk
Alkylation of the enolate at the α-carbon (C-alkylation) is a common reaction. jove.com Treatment of this compound with a base like lithium diisopropylamide (LDA) followed by an alkyl halide would introduce a second substituent at the C2 position. mnstate.edu The choice of base and reaction conditions is crucial to control the regioselectivity of enolate formation and subsequent reactions. Weaker bases like alkoxides can also be used, though they may lead to equilibrium mixtures of enolates. bham.ac.uk
The enolate can also react with other electrophiles, such as aldehydes in an aldol (B89426) reaction, or undergo acylation. The benzyl group at the C2 position will sterically influence the approach of electrophiles.
| Base | Electrophile | Reaction Type | Product Type |
| Lithium diisopropylamide (LDA) | Alkyl halide (e.g., CH₃I) | Alkylation | α,α-Disubstituted β-ketonitrile |
| Sodium ethoxide | Aldehyde (e.g., acetaldehyde) | Aldol Addition | β-Hydroxy-α-substituted-β-ketonitrile |
| Sodium hydride | Acyl chloride (e.g., acetyl chloride) | Acylation | α-Acyl-β-ketonitrile |
Carbonyl Reductions and Stereoselective Functionalizations
The ketone group can be reduced to a secondary alcohol, yielding 2-benzyl-3-hydroxy-4-methylpentanenitrile. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Care must be taken with LiAlH₄ as it can also reduce the nitrile group. libretexts.org
Given that the α-carbon (C2) is a stereocenter, the reduction of the ketone can lead to the formation of diastereomers. Stereoselective reduction of β-keto esters and ketones has been extensively studied. researchgate.netnih.gov For β-hydroxy ketones, diastereoselective reductions can be achieved using hydroxyl-directed methods. youtube.com For instance, chelation-controlled reductions using Lewis acids like cerium trichloride (B1173362) (CeCl₃) with a hydride source can favor the formation of the syn or anti diol, depending on the specific reagents and conditions. researchgate.net The stereochemical outcome is governed by the Felkin-Anh or Cram chelation models, where the existing stereocenter at C2 directs the approach of the hydride nucleophile to the carbonyl face.
Enzymatic reductions using ketoreductases (KREDs) offer a highly stereoselective method for the synthesis of specific stereoisomers of β-hydroxy esters and, by extension, β-hydroxy nitriles. nih.govmdpi.com
| Reagent | Stereoselectivity | Product |
| Sodium borohydride (NaBH₄) | Typically low, mixture of diastereomers | 2-Benzyl-3-hydroxy-4-methylpentanenitrile |
| Cerium trichloride (CeCl₃), NaBH₄ | Potentially high (anti selectivity) | Diastereomerically enriched 2-benzyl-3-hydroxy-4-methylpentanenitrile |
| Ketoreductases (KREDs) | High enantioselectivity and diastereoselectivity | Enantiomerically pure diastereomer of 2-benzyl-3-hydroxy-4-methylpentanenitrile |
Condensation Reactions Involving the Ketone Group
The ketone group in this compound is a key site for various condensation reactions, which are fundamental in forming new carbon-carbon bonds. These reactions typically involve the nucleophilic addition to the carbonyl carbon followed by a dehydration step.
One of the most relevant condensation reactions for β-ketonitriles is the Knoevenagel condensation . This reaction involves the reaction of the ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. rsc.orgwikipedia.orgsigmaaldrich.com The product is typically an α,β-unsaturated compound. For this compound, this would involve the reaction of the ketone carbonyl with a nucleophile generated from an active methylene compound.
Another important class of reactions is the olefination of the ketone, such as the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction . The Wittig reaction utilizes a phosphonium (B103445) ylide to convert the ketone into an alkene. wikipedia.orglibretexts.org This reaction is highly versatile for creating a carbon-carbon double bond at the position of the carbonyl group. youtube.com The Horner-Wadsworth-Emmons reaction, a modification of the Wittig reaction, employs a phosphonate (B1237965) carbanion. wikipedia.orgnrochemistry.com This method is often preferred as it can offer better stereoselectivity, typically favoring the formation of (E)-alkenes, and the byproducts are more easily removed. nrochemistry.com
The following table summarizes these potential condensation reactions for this compound.
| Reaction Name | Reagent(s) | Product Type | Key Features |
| Knoevenagel Condensation | Active methylene compound (e.g., malononitrile (B47326), ethyl cyanoacetate), weak base (e.g., piperidine, pyridine) | α,β-unsaturated nitrile | Forms a new C=C bond adjacent to the original ketone group. wikipedia.org |
| Wittig Reaction | Phosphonium ylide (e.g., Ph3P=CH2) | Alkene | Converts the C=O group into a C=C bond. wikipedia.org |
| Horner-Wadsworth-Emmons Reaction | Phosphonate carbanion (e.g., (EtO)2P(O)CH2CO2Et + base) | α,β-unsaturated ester | Often provides high (E)-stereoselectivity. nrochemistry.comrsc.org |
Reactivity of the Chiral Center at C2 and Branched Alkyl Group at C4 in this compound
α-Alkylation and Related Reactions at C2
The C2 position of this compound is activated by both the adjacent nitrile and ketone groups, making the proton at this position acidic and susceptible to removal by a base. This allows for a variety of α-alkylation and related reactions. The resulting carbanion is a soft nucleophile and can react with various electrophiles.
The α-alkylation of β-ketonitriles is a well-established method for the formation of new carbon-carbon bonds. libretexts.org This reaction typically involves the deprotonation of the α-carbon with a suitable base to form a resonance-stabilized enolate, which then acts as a nucleophile in a reaction with an alkyl halide or other electrophile. The choice of base and reaction conditions is crucial to avoid side reactions such as O-alkylation or self-condensation.
The general scheme for the α-alkylation of this compound is as follows:
Deprotonation: A base removes the acidic proton from the C2 position to form a resonance-stabilized enolate.
Nucleophilic Attack: The enolate attacks an electrophile (e.g., an alkyl halide), forming a new carbon-carbon bond.
The stereochemical outcome of these reactions can be influenced by the existing chiral center at C2, potentially leading to diastereoselective alkylation.
Acidic Proton Chemistry and Carbanion Formation
The acidity of the proton at the C2 position is a key feature of the reactivity of this compound. The pKa of this proton is significantly lowered due to the electron-withdrawing effects of both the adjacent nitrile and ketone groups. nih.gov This facilitates the formation of a carbanion (enolate) in the presence of a base.
The stability of the resulting carbanion is due to the delocalization of the negative charge onto the oxygen atom of the carbonyl group and the nitrogen atom of the nitrile group through resonance. This resonance stabilization makes the formation of the carbanion thermodynamically favorable. nih.gov
The generation of this carbanion is the first step in a variety of important synthetic transformations, including:
Alkylation: As discussed in the previous section.
Aldol-type reactions: The carbanion can act as a nucleophile and attack carbonyl compounds.
Michael additions: The carbanion can undergo conjugate addition to α,β-unsaturated carbonyl compounds. libretexts.org
The choice of base for the deprotonation is critical and can range from weaker bases like alkali metal carbonates to stronger bases like alkali metal hydrides or alkoxides, depending on the specific reaction. nih.gov
Reactivity of the Benzyl Moiety in this compound
Aromatic Electrophilic Substitution Reactions
The benzyl group in this compound contains an aromatic ring that can undergo electrophilic substitution reactions. The alkyl substituent on the benzene (B151609) ring is an activating group and directs incoming electrophiles to the ortho and para positions.
Common aromatic electrophilic substitution reactions that the benzyl moiety can undergo include:
Nitration: Introduction of a nitro group (-NO2) onto the aromatic ring using a mixture of nitric acid and sulfuric acid.
Halogenation: Introduction of a halogen (e.g., -Br, -Cl) onto the aromatic ring using a Lewis acid catalyst.
Friedel-Crafts Alkylation: Introduction of an alkyl group onto the aromatic ring using an alkyl halide and a Lewis acid catalyst.
Friedel-Crafts Acylation: Introduction of an acyl group onto the aromatic ring using an acyl halide or anhydride (B1165640) and a Lewis acid catalyst.
The following table outlines the typical reagents and conditions for these reactions.
| Reaction | Reagents | Product |
| Nitration | HNO3, H2SO4 | ortho- and para-nitrobenzyl derivatives |
| Bromination | Br2, FeBr3 | ortho- and para-bromobenzyl derivatives |
| Friedel-Crafts Alkylation | R-Cl, AlCl3 | ortho- and para-alkylbenzyl derivatives |
| Friedel-Crafts Acylation | R-COCl, AlCl3 | ortho- and para-acylbenzyl derivatives |
Benzylic Functionalization
The benzylic position (the carbon atom of the benzyl group attached to the C2 of the pentanenitrile backbone) is also a site of reactivity. The C-H bonds at the benzylic position are weaker than typical sp3 C-H bonds due to the resonance stabilization of the resulting benzylic radical. libretexts.org This allows for selective functionalization at this position.
One of the most common reactions at the benzylic position is free radical bromination . This reaction is typically carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light). libretexts.orgresearchgate.net This reaction would replace one of the hydrogen atoms at the benzylic position with a bromine atom.
Other benzylic functionalization reactions include:
Oxidation: The benzylic position can be oxidized to a carbonyl group or a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) or chromic acid.
Substitution: The benzylic position can undergo nucleophilic substitution reactions, although this is less common for this specific substrate without prior functionalization.
Stereochemical Aspects of Reactions Involving this compound
Diastereoselectivity in Transformations of this compound
There is no available research that describes or quantifies the diastereoselectivity of any chemical transformations involving this compound. This includes common organic reactions such as reductions, additions, or alkylations where new stereocenters might be formed. As a result, no data tables detailing reaction conditions, substrates, and resulting diastereomeric ratios can be compiled.
Derivatization and Exploration of Analogues of 2 Benzyl 4 Methyl 3 Oxopentanenitrile
Synthesis of Structurally Modified 2-Benzyl-4-methyl-3-oxopentanenitrile Derivatives
The synthesis of the parent compound, this compound, and its derivatives typically follows a convergent approach involving the formation of a β-ketonitrile scaffold followed by functionalization. The common method for preparing β-ketonitriles is the condensation reaction between a nitrile and a carboxylic ester in the presence of a strong base. google.com
The general synthesis commences with the acylation of an activated nitrile carbanion. For the parent compound, this involves the reaction of acetonitrile (B52724) with an isobutyrate ester (e.g., methyl isobutyrate) mediated by a strong base like sodium amide or potassium tert-butoxide to form the precursor, 4-methyl-3-oxopentanenitrile (B1278294). nih.govnih.gov The resulting β-ketonitrile has a highly acidic proton on the α-carbon (C2), which can be readily removed by a base to form a stabilized enolate. This nucleophilic enolate can then be reacted with an electrophile, such as benzyl (B1604629) bromide, in an α-alkylation reaction to yield this compound.
Further structural modifications can be achieved by employing different starting materials or subsequent reaction steps.
Varying the Acyl Group: By replacing the isobutyrate ester with other esters, a variety of analogues with different substituents at the C4 position can be synthesized.
Varying the α-Substituent: Using different alkyl or aryl halides in the alkylation step allows for the introduction of a wide range of functional groups at the C2 position instead of the benzyl group.
Further Derivatization: The carbonyl group itself can be a site for modification, for instance, through reduction to a secondary alcohol or conversion to an enol ether, further expanding the library of accessible derivatives.
| Starting Ester | Alkylating Agent | Resulting Derivative Name |
|---|---|---|
| Methyl Isobutyrate | Benzyl Bromide | This compound |
| Methyl Acetate | Benzyl Bromide | 2-Benzyl-3-oxobutanenitrile |
| Methyl Propionate (B1217596) | Benzyl Bromide | 2-Benzyl-3-oxopentanenitrile |
| Methyl Isobutyrate | Ethyl Iodide | 2-Ethyl-4-methyl-3-oxopentanenitrile |
| Methyl Benzoate | Benzyl Bromide | 2-Benzyl-3-oxo-3-phenylpropanenitrile |
Ring Closures and Heterocycle Formation from this compound Precursors
β-Ketonitriles are exceptionally useful precursors for the synthesis of a wide array of heterocyclic compounds. acs.org The bifunctional nature of this compound, containing both a ketone and a nitrile group in a 1,3-relationship, allows it to react with various dinucleophilic reagents to form stable ring structures. rsc.org
These cyclization reactions are foundational in medicinal chemistry, as the resulting heterocyclic scaffolds are ubiquitous in pharmaceuticals.
Pyrazoles: Reaction with hydrazine (B178648) or its derivatives leads to the formation of substituted pyrazoles. The reaction proceeds via initial condensation with the carbonyl group, followed by intramolecular cyclization of the resulting hydrazone onto the nitrile group.
Pyrimidines: Condensation with amidines, urea, or thiourea (B124793) provides access to highly substituted pyrimidine (B1678525) rings. These reactions are crucial for the synthesis of diaminopyrimidines, which are investigated for their potential as antiparasitic agents.
Pyridines/Pyridones: The Thorpe-Ziegler reaction or variations of the Hantzsch pyridine (B92270) synthesis can be employed. rsc.org For instance, condensation with another active methylene (B1212753) compound, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a base can lead to the formation of highly functionalized pyridone derivatives.
The specific substituents on the resulting heterocycle are determined by the structure of the β-ketonitrile precursor and the reaction partner. The isobutyl group, the benzyl group, and the cyano group (or its remnants) from the precursor become integral parts of the final heterocyclic ring system.
| Precursor | Reactant | Resulting Heterocyclic Core |
|---|---|---|
| This compound | Hydrazine (NH₂NH₂) | Pyrazole |
| This compound | Acetamidine | Pyrimidine |
| This compound | Urea (H₂NCONH₂) | Pyrimidinone |
| This compound | Guanidine | Aminopyrimidine |
| This compound | Malononitrile | Aminopyridine |
Design and Synthesis of Stereoisomeric this compound Analogues
Chirality is a critical aspect in the design of bioactive molecules, as different enantiomers of a compound often exhibit distinct biological activities. nih.gov The this compound structure possesses a stereogenic center at the α-carbon (C2), the carbon atom bearing the benzyl and nitrile groups. Consequently, the compound can exist as a pair of enantiomers, (R)- and (S)-2-benzyl-4-methyl-3-oxopentanenitrile.
The standard synthetic route described previously results in a racemic mixture, containing equal amounts of both enantiomers. The synthesis of single-enantiomer analogues requires specialized asymmetric synthesis techniques. nih.gov
Chiral Auxiliaries: One approach involves the temporary attachment of a chiral auxiliary to the precursor molecule. This auxiliary directs the incoming benzyl group to one face of the molecule during the alkylation step, leading to a preference for one enantiomer. The auxiliary is then cleaved to yield the enantiomerically enriched product.
Asymmetric Catalysis: A more modern and efficient method employs a chiral catalyst. This can include chiral phase-transfer catalysts for the benzylation reaction or chiral organocatalysts. metu.edu.tr The catalyst creates a chiral environment around the reactants, favoring the transition state that leads to one specific enantiomer.
Enzymatic Resolution: Alternatively, a racemic mixture can be subjected to enzymatic resolution. A specific enzyme selectively reacts with one enantiomer, allowing for the separation of the unreacted enantiomer from the derivatized one.
The development of stereoselective syntheses is crucial for exploring the structure-activity relationships of these analogues in biological systems and for the development of single-enantiomer therapeutic agents. nih.gov
| Asymmetric Strategy | Description | Expected Outcome |
|---|---|---|
| Chiral Auxiliary | A chiral molecule is temporarily attached to the 4-methyl-3-oxopentanenitrile precursor to direct the stereochemical outcome of the benzylation reaction. | Diastereomeric intermediates are formed, allowing for separation, followed by removal of the auxiliary to yield a single enantiomer. |
| Chiral Phase-Transfer Catalysis | A chiral catalyst (e.g., derived from cinchona alkaloids) is used to facilitate the benzylation of the enolate, creating a chiral ion pair that favors one reaction pathway. | Direct formation of an enantiomerically enriched product ((R)- or (S)-isomer depending on the catalyst). |
| Organocatalysis | A small, chiral organic molecule is used as a catalyst to create a chiral environment, influencing the stereoselectivity of the C-C bond formation. | Enantioselective synthesis of the target compound, often with high enantiomeric excess (ee). |
| Kinetic Resolution | A racemic mixture is reacted with a chiral reagent or enzyme that reacts faster with one enantiomer, allowing the unreacted enantiomer to be recovered. | Separation of the racemic mixture into its constituent enantiomers (one reacted, one unreacted). |
Theoretical and Computational Chemistry Studies on 2 Benzyl 4 Methyl 3 Oxopentanenitrile
Molecular Orbital Theory and Electronic Structure Analysis of 2-Benzyl-4-methyl-3-oxopentanenitrile
Molecular Orbital (MO) theory is fundamental to understanding the electronic behavior of a molecule. A key aspect of this analysis involves the characterization of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity.
For this compound, computational methods such as Density Functional Theory (DFT) would be employed to calculate these electronic properties. The HOMO is expected to be localized on the more electron-rich regions of the molecule, likely involving the phenyl ring and the oxygen atom of the carbonyl group, which possess pi systems and lone pairs of electrons. Conversely, the LUMO would likely be centered on the electron-deficient areas, such as the carbon atoms of the carbonyl and nitrile groups, which are electrophilic centers.
A smaller HOMO-LUMO gap would suggest a higher reactivity, as less energy would be required to excite an electron from the HOMO to the LUMO. This would imply a greater propensity for the molecule to engage in chemical reactions. The calculated energies of these orbitals also allow for the determination of various global reactivity descriptors, which provide further insight into the molecule's electronic structure.
Table 1: Hypothetical Frontier Molecular Orbital Properties of this compound
| Parameter | Expected Value (eV) | Description |
|---|---|---|
| HOMO Energy | -6.5 to -7.5 | Indicates the energy of the highest occupied molecular orbital, related to the ionization potential. |
| LUMO Energy | -1.0 to -2.0 | Represents the energy of the lowest unoccupied molecular orbital, related to the electron affinity. |
Conformational Analysis and Energy Minima of this compound
The three-dimensional structure of this compound is not rigid; rotation around its single bonds gives rise to various conformers, each with a distinct energy level. Conformational analysis aims to identify the most stable arrangements (energy minima) and the energy barriers between them. This is typically achieved by systematically rotating the rotatable bonds and calculating the potential energy at each step.
For this molecule, key rotatable bonds would include the bond connecting the benzyl (B1604629) group to the main chain and the bond between the chiral carbon and the carbonyl group. The steric hindrance between the bulky benzyl and isopropyl groups, as well as electrostatic interactions involving the polar nitrile and carbonyl groups, would be the primary determinants of the conformational preferences.
Computational scans of the potential energy surface would reveal the most stable conformers, which are the ones the molecule is most likely to adopt. The results of such an analysis are often visualized in a potential energy diagram, showing the energy as a function of the dihedral angle of the rotated bond. The conformers corresponding to the lowest energy points on this surface are the most populated at thermal equilibrium.
Table 2: Expected Relative Energies of Key Conformers of this compound
| Conformer | Dihedral Angle (°C) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| A (Global Minimum) | ~60 | 0.00 | 75 |
| B | ~180 | 1.20 | 15 |
Reaction Mechanism Elucidation via Computational Methods for this compound Transformations
Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. For transformations involving this compound, such as its synthesis or subsequent reactions, computational methods can map out the entire reaction pathway. This involves identifying the structures of reactants, products, any intermediates, and, crucially, the transition states that connect them.
By calculating the energies of these species, a reaction energy profile can be constructed. This profile reveals the activation energy of each step, which is the energy barrier that must be overcome for the reaction to proceed. The step with the highest activation energy is the rate-determining step of the reaction.
For instance, in a potential synthetic route to this molecule, computational studies could compare different proposed mechanisms, determining which is the most energetically favorable. This not only provides a deeper understanding of the reaction but can also guide the optimization of reaction conditions to improve yield and selectivity. nih.gov
Density Functional Theory (DFT) Applications to this compound Systems
Density Functional Theory (DFT) is one of the most widely used computational methods for studying polyatomic molecules due to its favorable balance of accuracy and computational cost. researchgate.net For this compound, DFT calculations, often using a functional such as B3LYP and a basis set like 6-31G(d,p), would be the method of choice for a wide range of investigations. researchgate.net
Applications of DFT to this system would include:
Geometry Optimization: Determining the most stable three-dimensional structure of the molecule.
Electronic Property Calculation: As discussed in section 5.1, calculating HOMO-LUMO energies, molecular electrostatic potential maps (which visualize electron-rich and electron-poor regions), and atomic charges.
Vibrational Frequency Analysis: Predicting the infrared (IR) and Raman spectra of the molecule. This is not only useful for spectroscopic characterization but also confirms that an optimized structure is a true energy minimum.
These DFT calculations provide a wealth of information that can be used to predict the molecule's properties and reactivity, often with a high degree of accuracy.
Quantum Chemical Calculations for Advanced Spectroscopic Prediction
Beyond basic IR and Raman spectra, quantum chemical calculations can predict a variety of other spectroscopic properties. This is particularly useful for the structural elucidation of new compounds or for understanding complex spectra.
For this compound, these calculations could include:
Nuclear Magnetic Resonance (NMR) Spectra: Predicting the chemical shifts of ¹H and ¹³C atoms. This is achieved by calculating the magnetic shielding tensors for each nucleus. The predicted spectrum can then be compared with experimental data to confirm the structure of the molecule. scielo.br
UV-Vis Spectra: By using time-dependent DFT (TD-DFT), it is possible to calculate the electronic transitions of a molecule and thus predict its UV-Vis absorption spectrum. This provides information about the molecule's chromophores and its behavior upon interaction with light.
These advanced spectroscopic predictions serve as a powerful complement to experimental spectroscopic techniques, aiding in the comprehensive characterization of the molecule.
Applications of 2 Benzyl 4 Methyl 3 Oxopentanenitrile in Advanced Organic Synthesis
2-Benzyl-4-methyl-3-oxopentanenitrile as a Versatile Synthon for Complex Organic Molecules
There is no available scientific literature that describes the use of this compound as a versatile synthon in the assembly of complex organic molecules. While its structure, a β-ketonitrile, suggests potential for a variety of chemical transformations, no published research has demonstrated this potential.
In principle, β-ketonitriles are recognized as valuable intermediates in organic chemistry due to the presence of multiple reactive sites. rsc.orgthieme-connect.comnih.gov They can undergo reactions at the α-carbon, the ketone, and the nitrile functional groups. However, the specific reactivity and synthetic utility of this compound have not been explored or reported.
Role of this compound in the Synthesis of Natural Product Scaffolds
A review of the literature provides no instances of this compound being employed in the synthesis of natural product scaffolds. The construction of natural products often relies on well-characterized building blocks with predictable reactivity, and it appears this particular compound has not yet been adopted for such purposes.
Utilization of this compound as a Precursor for Pharmaceutical Intermediates
There is no documented evidence of this compound being used as a precursor for the synthesis of pharmaceutical intermediates. The development of pharmaceutical compounds often involves the use of novel chemical entities, but the pathway from the synthesis of this compound to any pharmaceutically relevant molecule has not been described in published patents or scientific articles.
The broader class of compounds, β-ketonitriles, are known to be precursors for various heterocyclic compounds that can possess biological activity, including potential use in antiparasitic drugs. However, this general applicability cannot be specifically attributed to this compound without direct evidence.
Data Tables
Due to the absence of specific research findings on the applications of this compound, no data tables detailing its use in specific reactions, the synthesis of target molecules, or yields can be provided.
Advanced Analytical Methodologies for Research on 2 Benzyl 4 Methyl 3 Oxopentanenitrile
High-Resolution Spectroscopic Techniques for Comprehensive Structural Elucidation
High-resolution spectroscopic methods are indispensable for the detailed molecular characterization of 2-Benzyl-4-methyl-3-oxopentanenitrile, providing insights into its atomic connectivity, molecular mass, and the nature of its functional groups.
Advanced NMR Spectroscopy (e.g., 2D NMR, Solid-State NMR) for Detailed Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules. While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information, advanced two-dimensional (2D) NMR techniques are essential for the complete and unambiguous assignment of all proton and carbon signals in this compound.
2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between atoms.
COSY: This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For instance, the correlation between the methine proton at the 4-position and the methyl protons of the isopropyl group can be clearly established.
HSQC: This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). It is instrumental in assigning the carbon signals based on their attached protons.
HMBC: This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons, such as the carbonyl and nitrile carbons, by their long-range couplings to nearby protons.
An illustrative table of expected ¹H and ¹³C NMR chemical shifts and key HMBC correlations for this compound is provided below.
| Atom Number | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Key HMBC Correlations (from ¹H to ¹³C) |
| 1' (aromatic CH) | 7.20-7.40 (m, 5H) | 127.0-130.0 | C2', C6', C=O (3) |
| Benzyl (B1604629) CH₂ | 3.80 (s, 2H) | 55.0 | C1', C2, C=O (3) |
| 2 (CH) | 4.50 (t, J=7.0 Hz, 1H) | 60.0 | Benzyl CH₂, C=O (3), CN (1) |
| 4 (CH) | 2.80 (sept, J=6.8 Hz, 1H) | 35.0 | C(CH₃)₂, C=O (3), C5 |
| 5 (CH₃) | 1.10 (d, J=6.8 Hz, 6H) | 20.0 | C4 |
| 1 (CN) | - | 118.0 | C2 |
| 3 (C=O) | - | 205.0 | Benzyl CH₂, C2, C4 |
Solid-State NMR: For studying the compound in its solid form, Solid-State NMR (ssNMR) can provide valuable information regarding its crystalline packing and conformational properties, which are averaged out in solution-state NMR. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) can enhance the signal of low-abundance carbon nuclei and provide insights into the molecular structure in the solid phase.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of this compound. This technique provides a measured mass with high accuracy, typically to within a few parts per million (ppm), which allows for the unambiguous determination of the molecular formula.
Accurate Mass Measurement: The expected exact mass of this compound (C₁₃H₁₅NO) can be calculated and compared with the experimentally determined value from HRMS, confirming its elemental composition.
| Molecular Formula | Calculated Exact Mass | Observed Mass (Illustrative) | Mass Error (ppm, Illustrative) |
| C₁₃H₁₅NO | 201.1154 | 201.1152 | -1.0 |
Fragmentation Analysis: In addition to the molecular ion peak, HRMS provides information about the fragmentation pattern of the molecule upon ionization. This pattern is a molecular fingerprint and can be used to confirm the structure. Key fragmentation pathways for this compound would likely involve:
Loss of the benzyl group: A prominent fragment would correspond to the loss of a benzyl radical (C₇H₇•), leading to a fragment ion.
Cleavage adjacent to the carbonyl group: Fragmentation can occur on either side of the ketone functionality.
Loss of the isopropyl group: Cleavage of the isopropyl group is another expected fragmentation pathway.
Infrared and Raman Spectroscopy for Functional Group Analysis in Reaction Studies
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in a molecule. These methods are particularly useful for monitoring the progress of reactions leading to the formation of this compound.
Infrared Spectroscopy: The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the nitrile (C≡N) and carbonyl (C=O) groups.
Nitrile (C≡N) stretch: A sharp, medium-intensity band is expected in the region of 2200-2260 cm⁻¹. The disappearance of starting material signals and the appearance of this peak would indicate the formation of the nitrile group.
Carbonyl (C=O) stretch: A strong, sharp absorption is anticipated in the range of 1700-1725 cm⁻¹ for the ketone. The position of this band can provide information about the electronic environment of the carbonyl group.
Raman Spectroscopy: Raman spectroscopy can also be used to identify the key functional groups. The C≡N and C=O stretching vibrations are also Raman active. The aromatic ring vibrations of the benzyl group would also give rise to characteristic signals in the Raman spectrum.
| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| C≡N (Nitrile) | 2240-2260 | 2240-2260 |
| C=O (Ketone) | 1705-1725 | 1705-1725 |
| C-H (Aromatic) | 3000-3100 | 3000-3100 |
| C-H (Aliphatic) | 2850-3000 | 2850-3000 |
Chromatographic Methods for Purity Assessment and Isolation of Research Samples
Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures and for the assessment of its purity.
Preparative HPLC for Purification of this compound and its Derivatives
Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for isolating high-purity samples of this compound for further research. thermofisher.com This method utilizes a high-pressure pump to pass a solvent mixture through a column packed with a stationary phase, separating components based on their differential partitioning between the mobile and stationary phases.
For a compound like this compound, a reversed-phase HPLC method would typically be employed.
Stationary Phase: A nonpolar stationary phase, such as C18-silica, is commonly used.
Mobile Phase: A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is used. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve optimal separation.
Detection: A UV detector set at a wavelength where the aromatic benzyl group absorbs (e.g., 254 nm) is suitable for monitoring the elution of the compound.
By collecting the fraction corresponding to the main peak, a highly purified sample of the target compound can be obtained.
Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Progress Monitoring and By-product Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective analytical technique ideal for monitoring the progress of the synthesis of this compound and for identifying any potential by-products.
In GC, the sample is vaporized and passed through a long, thin capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase coating the column. The separated components then enter the mass spectrometer, which provides mass information for identification.
Reaction Monitoring: By taking small aliquots from the reaction mixture at different time points and analyzing them by GC-MS, the consumption of starting materials and the formation of the product can be tracked. This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading.
By-product Analysis: GC-MS is particularly effective in identifying minor components in a mixture. Potential by-products in the synthesis of this compound could include self-condensation products of the starting materials or incompletely reacted intermediates. The mass spectra of these by-products can be compared to spectral libraries for identification.
An illustrative GC-MS analysis summary for a hypothetical reaction mixture is presented below.
| Retention Time (min) | Compound Identity | Key Mass Fragments (m/z) | Relative Abundance (%) |
| 5.2 | Starting Material A | (Specific to starting material) | 10 |
| 7.8 | Starting Material B | (Specific to starting material) | 5 |
| 12.5 | This compound | 201, 110, 91, 43 | 80 |
| 14.1 | By-product X | (Hypothetical fragments) | 5 |
X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination
A comprehensive search of scientific literature and crystallographic databases reveals that a single-crystal X-ray diffraction analysis for this compound has not been publicly reported. Consequently, detailed experimental data regarding its solid-state structure, such as unit cell parameters, space group, and precise atomic coordinates, are not available at this time.
X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides unambiguous proof of a molecule's connectivity, conformation, and, for chiral compounds, its absolute configuration. The process involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. The scattered X-rays create a unique pattern of spots that, through complex mathematical analysis, can be translated into a model of the electron density within the crystal. From this electron density map, the precise position of each atom can be determined, yielding a detailed molecular structure.
For a molecule like this compound, which contains a stereocenter at the second carbon, X-ray crystallography would be the gold standard for unequivocally establishing its absolute configuration as either (R) or (S). This is typically achieved through the use of anomalous dispersion, where the scattering of X-rays by the atoms is slightly out of phase. By collecting diffraction data with an X-ray wavelength near the absorption edge of one of the atoms in the crystal (or by using a chiral derivative), the absolute structure can be determined.
In the absence of experimental data for this compound, a hypothetical table of crystallographic data is presented below to illustrate the type of information that would be obtained from such an analysis. It is crucial to understand that this data is illustrative and not based on experimental results for the specified compound.
Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
|---|---|
| Chemical Formula | C₁₃H₁₅NO |
| Formula Weight | 201.27 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 8.456(2) |
| c (Å) | 14.789(5) |
| α (°) | 90 |
| β (°) | 105.34(2) |
| γ (°) | 90 |
| Volume (ų) | 1221.5(7) |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.095 |
| Absorption Coeff. (mm⁻¹) | 0.071 |
Hypothetical Selected Bond Lengths and Angles
| Bond/Angle | Hypothetical Value (Å or °) |
|---|---|
| C3=O1 | 1.215(3) |
| C1≡N1 | 1.142(4) |
| C2-C3 | 1.521(3) |
| C2-C(Benzyl) | 1.534(3) |
| C4-C(Methyl1) | 1.528(4) |
| C4-C(Methyl2) | 1.531(4) |
| O1-C3-C2 | 120.5(2) |
| N1-C1-C2 | 178.9(3) |
| C3-C2-C(Benzyl) | 110.2(2) |
Should a crystal structure for this compound be determined and published in the future, these tables would be populated with precise, experimentally verified data, providing invaluable insight into its molecular architecture and intermolecular interactions in the solid state.
Future Research Directions and Unexplored Avenues for 2 Benzyl 4 Methyl 3 Oxopentanenitrile
Development of Novel Stereoselective Methodologies Utilizing the Compound's Chirality
The structure of 2-Benzyl-4-methyl-3-oxopentanenitrile possesses a stereocenter at the C2 position, alpha to both the nitrile and the carbonyl-containing moiety. This inherent chirality is a key feature that has yet to be fully exploited. Future research should focus on developing synthetic methods that can control and utilize this stereocenter.
A primary objective would be the development of enantioselective synthetic routes to access either the (R)- or (S)-enantiomer of the compound with high optical purity. This could be achieved through asymmetric catalysis, employing chiral catalysts or auxiliaries. For instance, asymmetric Michael additions or alkylations to a precursor molecule could establish the chiral center early in the synthesis.
Once enantiomerically pure forms of this compound are accessible, they can serve as valuable chiral building blocks. Their utility could be demonstrated in the synthesis of complex, biologically active molecules where the stereochemistry at this position is crucial for activity. Methodologies analogous to the use of other chiral auxiliaries, such as (4S)-benzyl-1,3-thiazolidin-2-one in asymmetric aldol (B89426) reactions, could be explored. scielo.org.mx The development of protocols that utilize the compound's stereocenter to direct subsequent stereoselective transformations on other parts of the molecule represents a significant and valuable research direction. researchgate.net
| Research Goal | Potential Methodology | Desired Outcome |
| Enantioselective Synthesis | Asymmetric Michael addition, Chiral phase-transfer catalysis | Access to (R)- and (S)-2-Benzyl-4-methyl-3-oxopentanenitrile (>99% ee) |
| Diastereoselective Reactions | Substrate-controlled aldol or reduction reactions | Synthesis of complex molecules with multiple stereocenters |
| Chiral Ligand Development | Modification of the core structure to create novel ligands | Application in asymmetric transition metal catalysis |
Exploration of Organocatalytic Applications Involving this compound
Organocatalysis has emerged as a powerful tool in modern organic synthesis. The structural motifs within this compound make it an ideal candidate for exploration in this field, both as a substrate and potentially as a precursor to novel catalysts.
The presence of an acidic α-hydrogen between the ketone and nitrile groups makes the compound an excellent pronucleophile. Future work should investigate its participation in a range of organocatalyzed reactions. For example, its conjugate base, formed by a chiral amine catalyst, could participate in stereoselective Michael additions, aldol reactions, or Mannich reactions. These investigations would expand the synthetic utility of the compound and provide access to a diverse array of highly functionalized, chiral molecules. The principles of using supported organocatalysts, such as silica-supported tetrazoles for aldol reactions, could be adapted for reactions involving this compound. beilstein-journals.org
| Organocatalytic Reaction | Potential Catalyst Type | Expected Product Class |
| Michael Addition | Chiral secondary amines (e.g., prolinol derivatives) | γ-Nitro-β-ketonitriles |
| Aldol Reaction | Chiral diamines or amino acids | δ-Hydroxy-β-ketonitriles |
| Mannich Reaction | Chiral phosphoric acids or thioureas | δ-Amino-β-ketonitriles |
Integration of this compound in Flow Chemistry and Automated Synthesis
The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, scalability, efficiency, and process control. Future research should focus on integrating the synthesis and transformations of this compound into continuous flow systems.
Developing a robust flow synthesis for the compound itself would be a primary goal. This would allow for safer handling of reagents and better control over reaction exotherms, leading to higher purity and yields. Drawing parallels from the successful continuous flow synthesis of related structures like 4-methyl-3-oxo-n-phenyl-pentanamide, which significantly reduced reaction times compared to batch methods, similar benefits can be anticipated. researchgate.net
Furthermore, subsequent transformations of this compound could be performed in-line. A multi-step flow process could involve its initial synthesis followed by, for example, a reduction, hydrolysis, or cyclization reaction in a subsequent reactor module. unimi.it This approach would be highly valuable for automated synthesis platforms, enabling the rapid generation of a library of derivatives for screening purposes, such as in drug discovery.
Computational Design of Novel Reactions and Transformations Involving the Compound
Computational chemistry provides powerful predictive tools for understanding reaction mechanisms and designing novel transformations. The application of theoretical methods to this compound is a largely unexplored but highly promising research avenue.
Density Functional Theory (DFT) calculations could be employed to investigate the compound's electronic structure, molecular orbital energies (HOMO-LUMO), and charge distribution. nih.gov This information is critical for predicting its reactivity towards various electrophiles and nucleophiles. Computational studies could model the transition states of potential reactions, such as those involved in the organocatalytic applications mentioned previously, to predict stereochemical outcomes and optimize catalyst design. researchgate.net Furthermore, computational screening could be used to identify entirely new and non-obvious reaction pathways or cycloaddition partners, accelerating the discovery of novel chemistry involving this scaffold.
| Computational Method | Research Application | Predicted Information |
| Density Functional Theory (DFT) | Reactivity analysis | HOMO-LUMO gap, electrostatic potential, bond dissociation energies |
| Transition State Modeling | Mechanistic investigation of stereoselective reactions | Activation energies, prediction of major/minor stereoisomers |
| Molecular Dynamics (MD) | Conformation and interaction studies | Preferred conformations in solution, interaction with catalyst active sites |
Potential for Advanced Materials Science Applications as a Molecular Building Block
The functional groups present in this compound—a ketone, a nitrile, and an aromatic ring—offer multiple points for modification, making it a potentially valuable building block for advanced materials. This area remains completely unexplored and represents a frontier for future research.
The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. The ketone functionality can participate in condensation reactions to form heterocycles or polymers. These transformations could be used to incorporate the molecule into larger macromolecular structures. For instance, conversion to a diamine or dicarboxylic acid derivative could allow it to serve as a monomer for the synthesis of novel polyamides or polyesters. The rigid benzyl (B1604629) group and the flexible isobutyryl moiety could impart unique thermal or mechanical properties to these materials. The potential for creating frameworks, similar to how maleimide (B117702) skeletons are used, could also be investigated for applications in organic electronics or photovoltaics. davidpublisher.com
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
